N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide
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Description
N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide is a useful research compound. Its molecular formula is C17H22FN3O2 and its molecular weight is 319.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has been conducted on novel chemical compounds with potential antipsychotic properties without interacting with dopamine receptors, indicating a methodological approach that could apply to the synthesis and evaluation of N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide. For example, compounds synthesized with specific functionalities intended to replace amino and ketone groups showed reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors in vitro, suggesting potential applications in developing new antipsychotic medications (Wise et al., 1987).
Analgesic and Anti-inflammatory Activity
The design and synthesis of rigid cyclic analogues derived from certain acetamides have led to the discovery of compounds with potent, centrally acting muscle relaxant properties as well as significant anti-inflammatory and analgesic activities. This research pathway underscores the potential for chemical derivatives, including this compound, to be explored for similar therapeutic benefits (Musso et al., 2003).
Novel Ketamine Derivatives
The development of ketamine derivatives highlights a strategy for creating new compounds with potentially improved pharmacological profiles. Research on fluoroketamine, a derivative aiming for advantages over ketamine in effective dose and recovery time, suggests a framework for synthesizing and evaluating this compound in the context of anesthetic or analgesic applications (Moghimi et al., 2014).
Enantiocontrolled Synthesis
The use of alkali metal fluorides for the enantiocontrolled synthesis of fluorocarboxylic acids and fluoralkyl benzenes from sulfonates with high enantiomeric purity presents a chemical synthesis technique that could be applied to the preparation of enantiomerically pure forms of this compound, potentially enhancing its activity and selectivity for scientific applications (Fritz-Langhals, 1994).
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-17(11-19,13-5-6-13)20-16(23)10-21(2)9-15(22)12-3-7-14(18)8-4-12/h3-4,7-8,13,15,22H,5-6,9-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRDZFCIOAIPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN(C)CC(C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.